molecular formula C22H23N3O2 B11469042 1-methyl-4-(4-methylphenyl)-6-(2-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

1-methyl-4-(4-methylphenyl)-6-(2-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11469042
M. Wt: 361.4 g/mol
InChI Key: UYVJIMTZLNXFMN-UHFFFAOYSA-N
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Description

1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines pyrrolo and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrrolo and pyrimidine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
  • 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE

Uniqueness: This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrolo and pyrimidine rings, along with various functional groups, makes it a versatile molecule for research and industrial applications .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)-6-(2-phenylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C22H23N3O2/c1-15-8-10-17(11-9-15)20-19-18(24(2)22(27)23-20)14-25(21(19)26)13-12-16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H,23,27)

InChI Key

UYVJIMTZLNXFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)N(C(=O)N2)C

Origin of Product

United States

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